![molecular formula C21H30N2O4S2 B126944 1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane CAS No. 155622-18-7](/img/structure/B126944.png)
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane, commonly known as amantadine, is a synthetic compound that belongs to the adamantane family. It was first synthesized in the 1960s and is primarily used as an antiviral drug for the treatment of influenza A virus. However, recent studies have revealed that amantadine has numerous other applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of amantadine is not fully understood, but it is believed to involve the inhibition of the M2 ion channel of the influenza A virus. This prevents the virus from replicating and spreading within the host. Additionally, amantadine has been shown to block NMDA receptors in the brain, leading to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Amantadine has several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to its potential as a treatment for Parkinson's disease. It also has anticholinergic effects, which may contribute to its anticonvulsant properties. Additionally, amantadine has been shown to increase the release of norepinephrine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using amantadine in lab experiments is its well-established safety profile. It has been used clinically for decades and is generally well-tolerated. Additionally, amantadine is readily available and relatively inexpensive. However, one limitation is its narrow therapeutic window, which may make it difficult to achieve therapeutic concentrations in vitro.
Direcciones Futuras
There are numerous potential future directions for research on amantadine. One area of interest is its potential as a treatment for neurodegenerative diseases other than Parkinson's disease, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of amantadine and its potential as an antidepressant and anxiolytic. Finally, there is potential for the development of new derivatives of amantadine with improved efficacy and safety profiles.
Métodos De Síntesis
Amantadine can be synthesized via several methods, including the catalytic hydrogenation of 1-aminoadamantane-3,5-dimethylketone, the reaction of 1-adamantanecarboxylic acid with hydroxylamine, and the reaction of 1-adamantanamine with chloroacetonitrile. The most commonly used method involves the reaction of 1-adamantanamine with 2-bromo-4,5-dimethylphenol, followed by the addition of sodium sulfite and formaldehyde to form the final product.
Aplicaciones Científicas De Investigación
Amantadine has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential therapeutic agent for Parkinson's disease. Additionally, amantadine has been shown to have anticonvulsant effects, making it a potential treatment for epilepsy. It has also been studied for its potential as an antidepressant and anxiolytic.
Propiedades
Número CAS |
155622-18-7 |
|---|---|
Nombre del producto |
1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
Fórmula molecular |
C21H30N2O4S2 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane |
InChI |
InChI=1S/C21H30N2O4S2/c1-13-3-17(18(24)4-14(13)2)21-8-15-5-16(9-21)7-20(6-15,11-21)12-23-19(22)10-28-29(25,26)27/h3-4,15-16,24H,5-12H2,1-2H3,(H2,22,23)(H,25,26,27) |
Clave InChI |
NJJZPQUQPLSVJD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
SMILES canónico |
CC1=CC(=C(C=C1C)O)C23CC4CC(C2)CC(C4)(C3)CN=C(CSS(=O)(=O)O)N |
Sinónimos |
Thiosulfuric acid, S-(2-(((3-(4,5-dimethyl-2-hydroxyphenyl)tricyclo(3. 3.1.1(sup 3,7))dec-1-yl)methyl)amino)-2-iminoethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(-)-(2S,5R)-9-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]guanine](/img/structure/B126863.png)
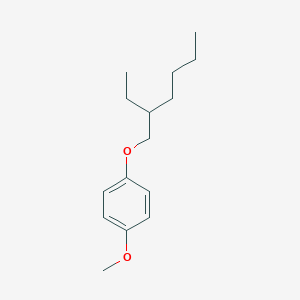
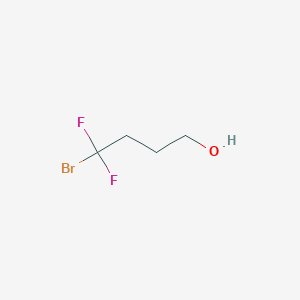
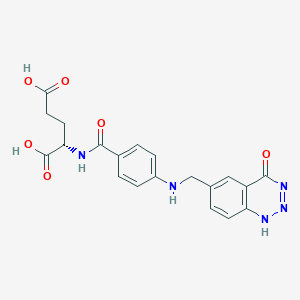
![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
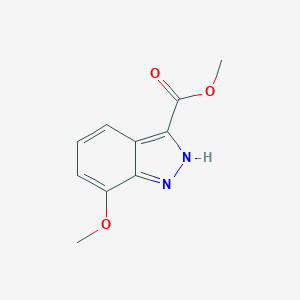

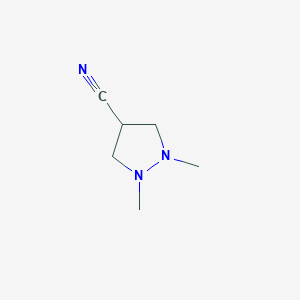
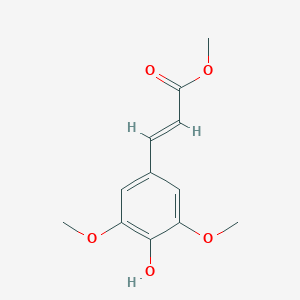
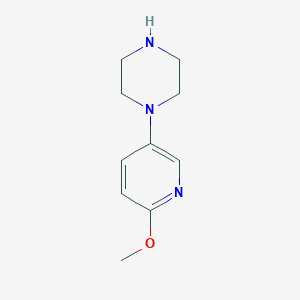
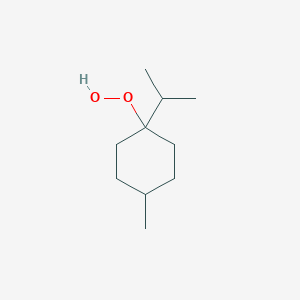
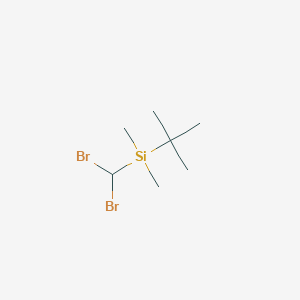

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)